[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Description
[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a heterocyclic compound featuring an imidazole core substituted with a 2-methoxybenzyl group at the 1-position and an aminomethyl group at the 4-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical research. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol .
Properties
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLTZHLFQNQFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-methoxybenzyl chloride with the imidazole derivative in the presence of a base such as sodium hydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the imidazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Products include 2-methoxybenzylamine or 2-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used, such as 2-methoxybenzylthiol or 2-methoxybenzyl chloride.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the methoxybenzyl group can enhance binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
2-Methoxy vs. 3-Methoxybenzyl Derivatives
- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
- Molecular formula: C₁₂H₁₆ClN₃O (identical to the target compound).
- Key difference: Methoxy group at the 3-position on the benzyl ring.
- Impact: The meta-substitution alters electronic effects (electron-donating methoxy) and steric interactions compared to the ortho-substituted target compound. This may influence receptor binding affinity or metabolic stability .
Fluorobenzyl and Chlorobenzyl Derivatives
- [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride Molecular formula: C₁₁H₁₃ClFN₃; molecular weight: 241.69 g/mol. Key difference: Fluorine substituent at the 3-position.
- [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Positional Isomerism on the Imidazole Ring
4-yl vs. 5-yl Substitution
- [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride Molecular weight: 253.73 g/mol (same as target compound). Key difference: Aminomethyl group at the 5-position instead of 3.
2-yl vs. 4-yl Substitution
- 1-(1H-Imidazol-2-yl)methanamine hydrochloride Molecular formula: C₄H₈ClN₃; molecular weight: 133.58 g/mol. Key difference: Aminomethyl group at the 2-position.
Alternative Benzyl Group Replacements
Molecular Weight and Solubility
Biological Activity
[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. This compound features an imidazole ring, known for its diverse biological activities, and a methoxybenzyl group that may enhance its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN3O. The structure consists of:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms, which is crucial for its biological interactions.
- Methoxybenzyl Group : This substituent may influence the compound's affinity for various biological targets.
The biological activity of this compound can be attributed to its interaction with enzymes and receptors:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activities. This property is particularly relevant in drug development targeting metalloproteins.
- Receptor Binding : The methoxybenzyl group may enhance binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.
Anticancer Properties
Research indicates that compounds with imidazole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induces apoptosis |
| Related Imidazole Derivative | U-937 (Leukemia) | 0.12–2.78 | Cytotoxic activity |
Enzyme Interaction Studies
The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression:
- Carbonic Anhydrase Inhibition : Preliminary studies suggest that imidazole derivatives can selectively inhibit carbonic anhydrases at nanomolar concentrations, which could be beneficial in treating certain cancers.
Study 1: Antitumor Activity
A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of human carbonic anhydrases by this compound. The findings revealed that it could inhibit hCA IX selectively, which is associated with tumor growth and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
